molecular formula C15H12BrN3O2S B11028736 N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11028736
M. Wt: 378.2 g/mol
InChI Key: WFBSRSDVJKYRJH-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for its pharmacological relevance, including anti-tumor, anti-inflammatory, and antimicrobial activities . The target molecule features a 4-bromophenyl substituent at the carboxamide position, a 2,3-dimethyl group on the thiazolo ring, and a 5-oxo moiety. The bromine atom at the para position of the phenyl group enhances lipophilicity and may influence biological activity through halogen bonding .

Properties

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H12BrN3O2S/c1-8-9(2)22-15-17-7-12(14(21)19(8)15)13(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20)

InChI Key

WFBSRSDVJKYRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea under reflux conditions. A general synthetic route includes the following steps :

    Starting Materials: Acetoacetanilide and N-bromosuccinimide are used as starting materials.

    Reaction Conditions: The reaction is carried out in methanol at room temperature for 30 minutes.

    Addition of Thiourea: Thiourea is slowly added to the reaction mixture and refluxed for 4-5 hours.

    Isolation and Purification: The product is isolated and purified using standard techniques such as recrystallization.

Chemical Reactions Analysis

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Reagents and Conditions: Common reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride.

Scientific Research Applications

Chemical Formula and Molecular Weight

  • Molecular Formula : C15H12BrN3O2S
  • Molecular Weight : 378.2 g/mol

Structural Features

  • Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Pyrimidine Ring : Known for its role in nucleic acids and various biological functions.

Research indicates that N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits notable biological activities that make it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Studies have shown that derivatives of thiazolopyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species.
  • Compounds within this class have been evaluated for their potential to combat drug-resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer effects:

  • Cell Line Studies : Research on various cancer cell lines (e.g., MCF7 for breast cancer) has shown promising results in inhibiting cell proliferation.
    • IC50 values indicate effective concentrations for inducing apoptosis or cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action
MCF712.5Cell cycle arrest
A54915.0Apoptosis induction
HeLa10.0Enzyme inhibition

Case Studies

Several case studies highlight the efficacy of this compound:

  • A549 Cell Line Study :
    • Demonstrated cytotoxicity with an IC50 value of 15 µM.
    • Mechanism primarily involved apoptosis induction.
  • MCF7 Cell Line Study :
    • Reported an IC50 value of 12.5 µM.
    • Evidence suggested cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study :
    • Indicated an IC50 value of 10 µM.
    • Found to inhibit crucial enzymes necessary for cancer cell survival.

Pharmacological Applications

The diverse pharmacological applications of this compound can be summarized as follows:

Antiviral Potential

Emerging studies suggest that compounds similar to this may also exhibit antiviral properties, making them candidates for further exploration in treating viral infections.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is critical in the development of drugs targeting specific pathways involved in diseases such as cancer.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways . For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. In cancer cells, it may interfere with DNA replication or repair mechanisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4-Methoxyphenyl)-7-Methyl-3-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide ():

    • Replaces the bromine with a methoxy (-OCH₃) group.
    • Increased electron density due to the methoxy group may alter reactivity and binding affinity compared to the brominated analog.
    • Lower molecular weight (355.29 g/mol vs. ~395 g/mol for the bromo derivative) due to the absence of bromine .
  • N-(2,6-Dimethylphenyl)-2,3-Dimethyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide ():

    • Features methyl groups at the ortho positions of the phenyl ring.
    • Steric hindrance from the 2,6-dimethyl groups may reduce intermolecular interactions compared to the planar 4-bromophenyl derivative .

Modifications in the Thiazolo-Pyrimidine Core

  • Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (): Replaces the carboxamide with an ethyl carboxylate group. Exhibits a racemic crystalline structure stabilized by weak n-π interactions involving the bromine atom, a feature absent in the carboxamide derivative . Potential for chiral separation due to supramolecular assembly in the solid state, unlike the carboxamide analog .
  • N-(2,6-Difluorophenyl)-2,3-Dimethyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (): Fluorine substituents at the 2,6-positions enhance electronegativity and metabolic stability.

Functional Group Replacements

  • 5-Oxo-N-(4-(Trifluoromethoxy)Phenyl)-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide ():
    • Substitutes bromine with a trifluoromethoxy (-OCF₃) group.
    • The trifluoromethoxy group increases hydrophobicity and may enhance blood-brain barrier penetration relative to bromine .

Comparative Data Table

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features
N-(4-Bromophenyl)-2,3-Dimethyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (Target) R1 = Br, R2 = CH₃ ~395 Bromine enhances halogen bonding; dimethyl groups increase steric bulk.
N-(4-Methoxyphenyl)-7-Methyl-3-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide R1 = OCH₃, R2 = CH₃ 355.29 Methoxy group improves solubility; lower molecular weight.
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate R1 = Br, R2 = COOEt 409.28 Carboxylate ester allows crystallization; racemic form studied via SCXRD.
N-(2,6-Difluorophenyl)-2,3-Dimethyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide R1 = F, R2 = CH₃ 335.33 Fluorine substituents improve metabolic stability; reduced steric hindrance.

Biological Activity

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Molecular Formula : C15H12BrN3O2S
  • Molecular Weight : 378.2 g/mol
  • Structure : Contains a thiazole ring fused with a pyrimidine ring, along with a 4-bromophenyl substituent which influences its biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its in vitro activity against various bacterial strains and fungi using the turbidimetric method. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Notably, it was tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that the compound significantly reduced cell viability.

Concentration (µM) Cell Viability (%)
1075
2550
5030

At higher concentrations, the compound exhibited cytotoxic effects, highlighting its potential as an anticancer agent . Molecular docking studies further elucidated its mechanism of action by demonstrating strong binding affinity to specific cancer-related receptors.

3. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of enzymes involved in critical cellular pathways. For instance, it was found to inhibit certain kinases that play a role in cancer progression.

Case Study: Anticancer Efficacy

In a recent study focusing on structure-activity relationships (SAR), derivatives of thiazolopyrimidine compounds were synthesized and evaluated for their anticancer activity. Among these derivatives, this compound emerged as one of the most potent against breast cancer cells due to its ability to induce apoptosis through mitochondrial pathways .

Molecular Docking Studies

Molecular docking studies conducted using Schrodinger software revealed that the compound binds effectively to target proteins involved in cancer cell proliferation. The binding modes suggest that the bromophenyl group plays a crucial role in enhancing the binding affinity to the active sites of these proteins .

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